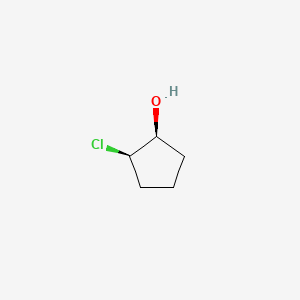
(1S,2R)-2-Chloro-cyclopentanol
Vue d'ensemble
Description
(1S,2R)-2-Chloro-cyclopentanol is a chiral compound that has gained attention due to its potential applications in various scientific fields. This compound is a cyclopentane derivative that contains a chlorine atom and a hydroxyl group on adjacent carbon atoms.
Applications De Recherche Scientifique
Stereochemistry in Organic Synthesis
(1S,2R)-2-Chloro-cyclopentanol plays a crucial role in the stereochemistry of organic synthesis. For example, the Grignard reactions of 2-anilinocyclopentanones have been studied, highlighting the importance of stereochemistry in producing compounds like trans-1-methyl-2-(4-chloro-N-methylanilino)-cyclopentanol (Berbalk, Eichinger, & Decker, 1976). This research underscores the role of cyclopentanol derivatives in understanding and controlling stereochemical outcomes in organic synthesis.
Electrochemical Reduction
Studies on the electrochemical reduction of various halopentanes, including those related to cyclopentanol derivatives, have been conducted. This research provides insight into the formation of cyclopentane and its derivatives through electrochemical methods, which is significant for the development of new synthetic pathways (Pritts & Peters, 1994).
Conformational Analysis
Conformational studies of cyclopentane derivatives, including cis- and trans-cyclopentane-1,3-diol, have been carried out. These studies, involving NMR spectroscopy and computational methods, are critical for understanding the molecular geometry and behavior of cyclopentanol derivatives in various environments (Abraham & Koniotou, 2003).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds, including norcoronamic acid and coronamic acids, has been achieved using cyclopentanol derivatives. These syntheses are crucial for developing new pharmaceutical compounds and understanding the relationship between molecular structure and biological activity (Gaucher, Ollivier, Marguerite, Paugam, & Salaün, 1994).
Bioorganic Chemistry
In bioorganic chemistry, cyclopentanol derivatives have been used in the synthesis of carbocyclic nucleoside analogues with inhibitory effects on enzymes like terminal deoxynucleotidyl transferase. This research is significant for the development of new therapeutic agents (Theil, Ballschuh, Flatau, von Janta-Lipinski, & Matthes, 1998).
Propriétés
IUPAC Name |
(1S,2R)-2-chlorocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNFMGRUXKBFV-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479037 | |
| Record name | AG-E-49353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20377-80-4 | |
| Record name | AG-E-49353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




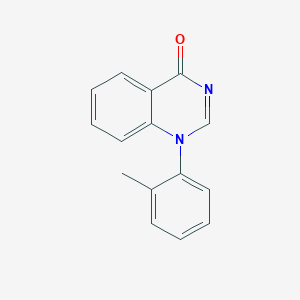

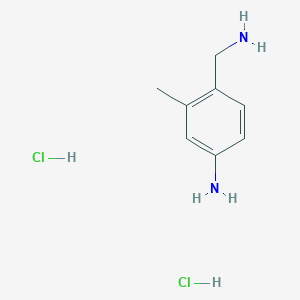


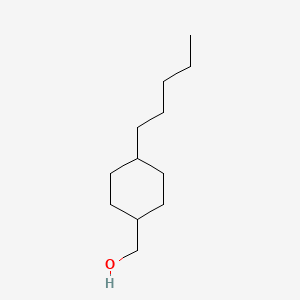
![4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1625663.png)
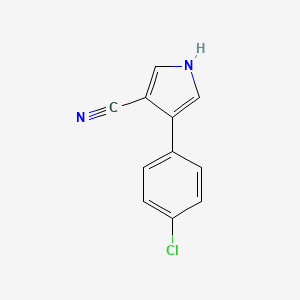
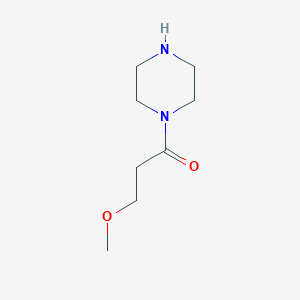
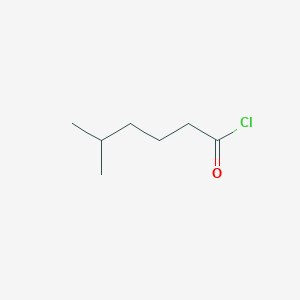
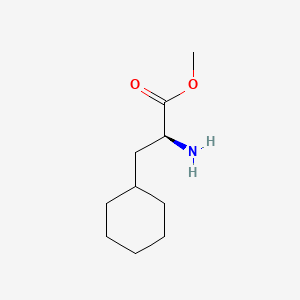

![1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B1625677.png)